2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
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Overview
Description
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone typically involves a (3 + 2) cycloaddition reaction. This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . The reaction conditions usually involve mild basic conditions (e.g., NaHCO₃) at ambient temperature .
Chemical Reactions Analysis
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic, anticonvulsant, and antidepressant.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.
Muscimol: A psychoactive compound that acts as a GABA_A receptor agonist.
Ibotenic acid: A neurotoxin and psychoactive compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Biological Activity
The compound 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H15N3O2
- Molecular Weight : 233.28 g/mol
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in PubMed demonstrated that derivatives of isoxazole compounds can have IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB (human oral cancer) and Hep-G2 (human liver cancer) .
Cell Line | IC50 (µM) |
---|---|
KB | 0.9 |
Hep-G2 | 4.5 |
The mechanism by which this compound exerts its cytotoxic effects is thought to involve the inhibition of specific kinases, which are crucial for cancer cell proliferation and survival. In particular, compounds similar to this compound have been noted for their ability to inhibit Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) .
Case Study 1: In Vitro Studies
In vitro studies conducted on various isoxazole derivatives, including the compound , have shown promising results in terms of cytotoxicity against cancer cells. For instance, a study synthesized several isoxazole derivatives and tested their cytotoxic effects on human cancer cell lines, revealing that modifications to the phenyl ring significantly impacted potency .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that the presence of the methoxy group on the phenyl ring enhances the compound's biological activity. The interaction between the isoxazole moiety and target proteins is critical for its effectiveness as a potential therapeutic agent .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-4-2-3-12(9-14)15-10-13(17-22-15)11-16(19)18-5-7-21-8-6-18/h2-4,9-10H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQPBYFQVSVNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.